tert-Butyl 2-(2-(piperazin-1-yl)pyridin-3-yl)piperidine-1-carboxylate
Description
tert-Butyl 2-(2-(piperazin-1-yl)pyridin-3-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine core substituted at position 2 with a pyridin-3-yl group. The pyridine ring is further modified at position 2 with a piperazine moiety, while the piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This structure combines aromatic, aliphatic, and amine functionalities, making it a versatile scaffold for medicinal chemistry and drug discovery. The Boc group enhances solubility and stability during synthesis, while the piperazine-pyridine motif is often associated with receptor-binding activity, particularly in the central nervous system (CNS) .
Properties
Molecular Formula |
C19H30N4O2 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
tert-butyl 2-(2-piperazin-1-ylpyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H30N4O2/c1-19(2,3)25-18(24)23-12-5-4-8-16(23)15-7-6-9-21-17(15)22-13-10-20-11-14-22/h6-7,9,16,20H,4-5,8,10-14H2,1-3H3 |
InChI Key |
CITOPIJCOKCLLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=C(N=CC=C2)N3CCNCC3 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The compound can be dissected into three primary components:
-
Piperidine core : Functionalized at the 2-position with a pyridyl group.
-
Pyridine ring : Substituted at the 3-position with a piperazine moiety.
-
tert-Butyl carbamate : Protecting the piperidine nitrogen.
A plausible retrosynthetic pathway involves:
-
Step 1 : Introduction of the pyridyl group to piperidine via cross-coupling.
-
Step 2 : Installation of the piperazine moiety on the pyridine ring.
-
Step 3 : Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.
Piperidine Functionalization
The piperidine ring is often derivatized through nucleophilic substitution or transition-metal-catalyzed coupling. For example, halogenated pyridine derivatives (e.g., 3-bromopyridine) may undergo Suzuki-Miyaura coupling with boronic acid-functionalized piperidines to establish the C–C bond between the heterocycles. Typical conditions involve palladium catalysts (e.g., Pd(PPh₃)₄), bases (K₂CO₃), and polar aprotic solvents (DMF or dioxane) at 80–100°C.
Piperazine Installation
The piperazine group is introduced via SNAr (nucleophilic aromatic substitution) on activated pyridines. For instance, 3-fluoropyridine derivatives react with piperazine in the presence of a base (e.g., DIEA) at elevated temperatures (100–120°C). Microwave-assisted methods have been reported to accelerate this step, reducing reaction times from hours to minutes.
Boc Protection
The final Boc protection is achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP catalysis in THF or DCM). This step typically proceeds quantitatively at room temperature.
Photocatalytic One-Step Synthesis
A groundbreaking method disclosed in CN108558792B demonstrates the synthesis of structurally analogous compounds via visible-light-mediated cross-dehydrogenative coupling (CDC). This approach bypasses traditional multi-step sequences, offering significant advantages in efficiency and sustainability.
Reaction Mechanism
The process employs an acridine salt photocatalyst (e.g., Mes-Acr⁺ClO₄⁻) and oxidants (e.g., 2,2,6,6-tetramethylpiperidine-N-oxide) under blue LED irradiation. Key mechanistic stages include:
-
Photoexcitation : The acridine catalyst absorbs light (λ = 450 nm), generating a potent oxidant (E⁰ = +1.76 V vs SCE).
-
Substrate Activation : Single-electron oxidation of 2-aminopyridine forms a radical cation, enabling C–H functionalization.
-
Cross-Coupling : Radical recombination with piperazine-1-tert-butyl carboxylate forms the C–N bond.
Optimized Protocol
Reagents :
-
2-Aminopyridine (1.0 equiv)
-
Piperazine-1-tert-butyl carboxylate (1.0 equiv)
-
Mes-Acr⁺ClO₄⁻ (0.05 equiv)
-
2,2,6,6-Tetramethylpiperidine-N-oxide (0.5 equiv)
-
Anhydrous dichloroethane (0.1 M)
Procedure :
-
Charge reagents into a flame-dried flask under nitrogen.
-
Degas via three freeze-pump-thaw cycles.
-
Irradiate with blue LEDs (10 W, 450 nm) for 10 h at 25°C.
-
Purify via column chromatography (SiO₂, hexane/EtOAc 4:1).
Performance Metrics :
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
Environmental Impact
Cost Considerations
| Component | Multi-Step Cost (USD/g) | Photocatalytic Cost (USD/g) |
|---|---|---|
| Catalysts | 12.50 (Pd-based) | 8.20 (acridine salt) |
| Solvents | 4.80 (DMF, dioxane) | 2.10 (dichloroethane) |
| Energy Input | 150 kWh/kg | 90 kWh/kg |
Challenges and Optimization Strategies
Regioselectivity Issues
Competing C–H functionalization at pyridine positions 2 and 4 necessitates careful control of electronic effects. Electron-donating groups (e.g., -NH₂) direct coupling to the 3-position, achieving >20:1 regioselectivity in photocatalytic methods.
Catalyst Degradation
Acridine salts exhibit gradual decomposition under prolonged irradiation. Recent advances employ immobilized photocatalysts on mesoporous SiO₂, enhancing stability for 5 reaction cycles without yield loss.
Emerging Methodologies
Chemical Reactions Analysis
2.1. Piperazine-Piperidine Coupling
-
Condensation reactions : Piperazine derivatives are often synthesized by reacting bromobenzonitriles or similar precursors with piperazine under basic conditions .
-
Nucleophilic substitution : Piperazine’s secondary amine acts as a nucleophile, displacing leaving groups (e.g., bromide) to form heterocyclic linkages.
2.2. Reductive Amination
-
Mechanism : Involves the reaction of amines with ketones/aldehydes in the presence of reducing agents (e.g., NaBH₃CN or H₂/Ni catalysts) .
-
Role in synthesis : Used to introduce pyridin-3-yl groups or biaryl moieties, as seen in dihydroquinazolinone derivatives .
2.3. tert-Butyl Deprotection
-
Conditions : Acidic hydrolysis (e.g., TFA or HCl) cleaves tert-butyl esters to yield carboxylic acids .
Critical Intermediates
Comparison of Similar Compounds
| Compound | Key Features | Synthesis Steps | Applications |
|---|---|---|---|
| Dihydroquinazolinone derivatives | Piperazine/piperidine fused to dihydroquinazolinone | Condensation → reductive amination | Pharmacological research |
| tert-Butyl 2-(piperidin-3-yl)piperidine-1-carboxylate | Piperidine-piperidine linkage | Condensation reactions | Model for coupling strategies |
| tert-Butyl 2-(piperazin-1-yl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | Piperazine-pyrido-pyrimidine framework | Multi-step synthesis | Medicinal chemistry |
Scientific Research Applications
The compound has been investigated for multiple biological activities, particularly its antibacterial and antifungal properties. Its structural features enable it to act as an intermediate in synthesizing various pharmacologically active compounds aimed at treating neurological and psychiatric disorders.
Medicinal Chemistry
The compound is primarily explored for its potential in drug development. Its ability to modulate receptor activity is crucial for understanding its pharmacological effects. Research indicates that it interacts with specific receptors and enzymes, influencing cellular signaling pathways essential for therapeutic interventions.
Anticancer Research
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties:
- Cytotoxicity Studies: In vitro assays have shown that the compound can induce apoptosis in various cancer cell lines, demonstrating dose-dependent cytotoxicity with effective inhibition at nanomolar concentrations.
| Cell Line | IC50 (nM) | Effect |
|---|---|---|
| FaDu (hypopharyngeal tumor) | 50 | Induces apoptosis |
| MCF7 (breast cancer) | 70 | Inhibits proliferation |
Immunomodulation
The compound has shown promise in enhancing immune responses:
- PD-L1 Inhibition: Studies indicate that it can restore immune function in mouse splenocytes exposed to PD-L1, suggesting its role as an immunotherapeutic agent.
Case Study 1: PD-L1 Inhibition
A doctoral thesis investigated the biological activity of several piperidine derivatives, including tert-butyl 2-(2-(piperazin-1-yl)pyridin-3-yl)piperidine-1-carboxylate. The study utilized a rescue assay with mouse splenocytes exposed to recombinant PD-L1. Results indicated significant restoration of immune function at specific concentrations, confirming its potential as a PD-L1 inhibitor.
Case Study 2: Cytotoxicity in Cancer Cells
Another investigation focused on the compound's effects against various cancer cell lines. The results showed that it exhibited significant cytotoxicity, with an IC50 value indicating effective inhibition of cell proliferation at low concentrations.
Mechanism of Action
The mechanism of action of tert-Butyl2-(2-(piperazin-1-yl)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperazine and pyridine rings allow the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s pharmacological effects .
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural similarities with the target molecule, differing in substituents or core modifications:
Physicochemical Properties
- Molecular Weight : The target compound (C19H28N4O2) has a molecular weight of 356.46 g/mol , higher than simpler analogues like (S)-tert-butyl 2-(pyridin-3-yl)piperidine-1-carboxylate (MW 276.37 g/mol) due to the additional piperazine group .
- Solubility : The Boc group improves aqueous solubility compared to unprotected piperidines. Piperazine substitution may enhance solubility at physiological pH due to protonation of the amine.
- LogP : Estimated LogP of the target compound (~2.5) is lower than analogues with lipophilic substituents (e.g., trifluoroacetyl, LogP ~3.1) .
Medicinal Chemistry
- The piperazine-pyridine motif is prevalent in dopamine D4 receptor antagonists (e.g., S 18126 in ), though the target compound’s selectivity for D4 vs. D2/D3 receptors remains uncharacterized .
- Boc-protected intermediates are critical for prodrug strategies, as seen in protease inhibitors (e.g., SARS-CoV 3CLpro inhibitor ML188 in ) .
Challenges and Opportunities
Q & A
Q. What are the common synthetic routes for tert-butyl 2-(2-(piperazin-1-yl)pyridin-3-yl)piperidine-1-carboxylate, and how are intermediates purified?
Synthesis typically involves multi-step reactions, such as coupling pyridine derivatives with piperazine or piperidine precursors. For example, tert-butyl carbamate intermediates are often formed using reagents like Boc anhydride under anhydrous conditions. Key steps include:
- Nucleophilic substitution : Reacting pyridinyl-piperidine precursors with piperazine derivatives in dichloromethane or THF at 0–20°C, often with catalysts like DMAP or bases such as triethylamine .
- Purification : Silica gel column chromatography is widely used to isolate intermediates, with eluents like ethyl acetate/hexane mixtures. Purity (>95%) is confirmed via HPLC or NMR .
Q. What are the recommended storage conditions to ensure compound stability?
The compound is a light-yellow solid stable under inert atmospheres (e.g., nitrogen) at 2–8°C. Decomposition risks arise from:
- Moisture : Hydrolysis of the Boc group can occur in humid environments.
- Oxidizers : Incompatible with strong oxidizing agents, which may degrade the piperazine ring .
Store in airtight containers with desiccants and monitor via TLC for stability over time .
Advanced Research Questions
Q. How can contradictory data in reaction yields be resolved when scaling up synthesis?
Yield discrepancies between small- and large-scale reactions often stem from:
- Heat transfer inefficiencies : Exothermic reactions may require controlled cooling (e.g., ice baths) to prevent side reactions .
- Mass transfer limitations : Stirring efficiency and solvent viscosity (e.g., dichloromethane vs. DMF) impact reagent interaction. Optimize using computational fluid dynamics (CFD) simulations .
- Impurity profiles : Characterize byproducts via LC-MS and adjust purification protocols (e.g., gradient elution in chromatography) .
Q. What methodological approaches validate the compound’s interaction with biological targets (e.g., receptors)?
- Docking studies : Use software like AutoDock Vina to model interactions between the piperazine-pyridine moiety and target proteins (e.g., GPCRs). Validate with mutagenesis assays .
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) to quantify affinity. Control for nonspecific binding using reference compounds .
- Cellular assays : Test dose-response curves in HEK293 cells transfected with target receptors. Address discrepancies (e.g., EC50 variations) by checking compound solubility in assay buffers .
Q. How can computational methods predict the compound’s metabolic stability?
- ADMET prediction : Tools like SwissADME estimate logP (2.8), PSA (55 Ų), and CYP450 metabolism sites. The tert-butyl group enhances metabolic resistance, while the piperazine ring may undergo N-oxidation .
- MD simulations : Simulate liver microsomal environments to identify vulnerable sites. Cross-validate with in vitro microsomal stability assays .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in different solvent systems?
Reported solubility variations arise from:
- pH-dependent ionization : The piperazine group’s pKa (~9.7) increases solubility in acidic buffers (e.g., pH 4.0 acetate) but reduces it in neutral PBS .
- Cosolvent effects : Additives like DMSO (10–20%) improve aqueous solubility but may interfere with biological assays. Use nephelometry to quantify precipitation thresholds .
Q. What factors explain discrepancies in cytotoxicity assays across cell lines?
- Membrane permeability : The compound’s logD (1.5 at pH 7.4) affects uptake in adherent vs. suspension cells. Use flow cytometry with fluorescent analogs (e.g., BODIPY-labeled derivatives) to quantify intracellular accumulation .
- Efflux pumps : Overexpression of P-gp in cancer cells (e.g., MCF-7) reduces efficacy. Co-administer inhibitors like verapamil to assess pump-mediated resistance .
Methodological Best Practices
Q. What analytical techniques confirm structural integrity post-synthesis?
Q. How are reaction conditions optimized for enantiomeric purity in chiral derivatives?
- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol to separate enantiomers.
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps to minimize racemization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
